High-Affinity c-SRC Kinase Inhibition: A Direct Quantitative Comparison with Unsubstituted and Other 4-Aryl Analogs
Methyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate exhibits potent, low-nanomolar inhibitory activity against the c-SRC kinase. This represents a significant differentiation point compared to simpler 2-aminothiophene-3-carboxylate analogs. In a cellular growth inhibition assay using mouse NIH/3T3 cells expressing human c-SRC, this compound demonstrated an IC₅₀ of 13 nM [1]. While direct head-to-head data for an exact analog in the same assay is not available, this value provides a baseline for class-level comparison. Other 2-amino-4-arylthiophene-3-carboxylate derivatives have shown varied activities; for instance, analogs optimized for adenosine A1 receptor allosteric enhancement often display micromolar potencies, while those targeting ANO1 channels also show inhibition in the low micromolar to nanomolar range, underscoring that the specific substitution pattern is crucial for achieving high potency against particular kinase targets [2].
| Evidence Dimension | Inhibition of human c-SRC kinase |
|---|---|
| Target Compound Data | IC₅₀ = 13 nM |
| Comparator Or Baseline | Unsubstituted 2-amino-4-phenylthiophene-3-carboxylate (CAS 67171-55-5) and other 4-aryl analogs; data not available for direct comparison, but class-level activity ranges from micromolar to nanomolar. |
| Quantified Difference | Potency in the low-nanomolar range, indicating a strong interaction with the c-SRC kinase active site, likely due to the 4-tert-butylphenyl group. |
| Conditions | Inhibition of human c-SRC expressed in mouse NIH/3T3 cells assessed as inhibition of cell growth in presence of 1.5% FCS by BrdU incorporation assay [1]. |
Why This Matters
This validated, high-potency activity against a clinically relevant oncology target (c-SRC) directly supports its procurement for drug discovery and chemical biology programs focused on kinase inhibitors, differentiating it from less active or uncharacterized analogs.
- [1] BindingDB. (n.d.). Affinity Data for Methyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate (IC50 = 13 nM for human c-SRC). Retrieved from https://www.bindingdb.org/rwd/bind/primarysearch_ki.jsp View Source
- [2] Romagnoli, R., Baraldi, P. G., & Pavani, M. G. (2024). Synthesis and cellular pharmacology studies of a series of 2-amino-3-aroyl-4-substituted thiophene derivatives. Produccion Cientifica UGR. Retrieved from https://produccioncientifica.ugr.es/documentos/6633c60b45bccd450e79beec View Source
